molecular formula C16H19NO4 B11838673 Butyl (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate CAS No. 4567-27-5

Butyl (4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate

Cat. No.: B11838673
CAS No.: 4567-27-5
M. Wt: 289.33 g/mol
InChI Key: JXGYUVMELCRZSF-UHFFFAOYSA-N
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Description

Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate typically involves the condensation of 2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted quinolone derivatives.

Scientific Research Applications

Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death. In anticancer applications, it may induce apoptosis in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A precursor in the synthesis of Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate.

    Ethyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate: Similar structure with an ethyl ester group instead of a butyl ester group.

    Methyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate: Similar structure with a methyl ester group.

Uniqueness

Butyl 2-(2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinolin-3-yl)acetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The butyl ester group may provide better lipophilicity compared to its ethyl and methyl counterparts, potentially enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Properties

CAS No.

4567-27-5

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

butyl 2-(4-hydroxy-1-methyl-2-oxoquinolin-3-yl)acetate

InChI

InChI=1S/C16H19NO4/c1-3-4-9-21-14(18)10-12-15(19)11-7-5-6-8-13(11)17(2)16(12)20/h5-8,19H,3-4,9-10H2,1-2H3

InChI Key

JXGYUVMELCRZSF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=C(C2=CC=CC=C2N(C1=O)C)O

Origin of Product

United States

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